

# Ivabradine-d3 Hydrochloride: A Technical Guide to the Certificate of Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

Cat. No.: *B602484*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for **Ivabradine-d3 Hydrochloride**. **Ivabradine-d3 Hydrochloride** is the deuterated form of Ivabradine Hydrochloride, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the treatment of heart failure and angina.<sup>[1]</sup> The deuterium-labeled compound is primarily intended for use as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in pharmacokinetic and metabolic studies.<sup>[1][2]</sup> This document outlines the typical analytical tests, experimental protocols, and specifications that define the quality and purity of this critical reference material.

## Chemical and Physical Properties

A Certificate of Analysis for **Ivabradine-d3 Hydrochloride** will begin by defining the fundamental properties of the compound.

Property	Specification
Chemical Name	(S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl-d3)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, monohydrochloride[1]
CAS Number	1217809-61-4[3][4]
Molecular Formula	C <sub>27</sub> H <sub>33</sub> D <sub>3</sub> N <sub>2</sub> O <sub>5</sub> • HCl[1]
Molecular Weight	508.1 g/mol [1]
Appearance	White to off-white solid/powder
Solubility	Soluble in DMSO and Methanol[1]

## Analytical Specifications and Test Results

The core of the CoA is the summary of analytical tests performed to confirm the identity, purity, and quality of the batch. The following table represents typical tests and acceptance criteria.

Test	Method	Acceptance Criteria
Identification by <sup>1</sup> H-NMR	Proton NMR	Conforms to the structure of Ivabradine-d3 HCl
Identification by MS	Mass Spectrometry	Conforms to the molecular weight
Chromatographic Purity	RP-HPLC (UV, 286 nm)	≥ 98.0%
Assay	RP-HPLC (UV, 286 nm)	95.0% - 105.0%
Isotopic Purity	Mass Spectrometry	≥ 99% deuterated forms (d <sub>1</sub> , d <sub>2</sub> , d <sub>3</sub> )[1]
Water Content	Karl Fischer	≤ 1.0%
Residual Solvents	GC-HS	Meets ICH Q3C limits

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of results.

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is used to separate Ivabradine-d3 from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.[5]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.3) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is a 40:60 (v/v) mixture of buffer and methanol.[5][6]
- Flow Rate: 1.0 mL/min.[5][7]
- Column Temperature: 35 °C.[7]
- Detection Wavelength: 286 nm.[8]
- Injection Volume: 10  $\mu$ L.[5]
- Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the Ivabradine-d3 HCl standard in the mobile phase to a known concentration (e.g., 1 mg/mL). Working solutions for linearity and analysis are prepared by diluting the stock solution.[9]
- Procedure: The system is equilibrated with the mobile phase until a stable baseline is achieved. A blank (mobile phase), a standard solution, and the sample solution are injected. The retention time of the main peak in the sample chromatogram should correspond to that of the standard. Purity is calculated based on the area percentage of all peaks in the chromatogram.

## Mass Spectrometry (MS) for Identification and Isotopic Purity

MS is used to confirm the molecular weight and the degree of deuterium incorporation.

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Procedure:** A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecular ion  $[M+H]^+$ .
- **Identification:** The observed mass-to-charge ratio ( $m/z$ ) is compared to the theoretical  $m/z$  for the deuterated compound.
- **Isotopic Purity:** The relative intensities of the ions corresponding to the unlabeled ( $d_0$ ), partially labeled ( $d_1$ ,  $d_2$ ), and fully labeled ( $d_3$ ) species are measured to calculate the isotopic enrichment. For a high-quality standard, the  $d_3$  species should be predominant.<sup>[10]</sup>

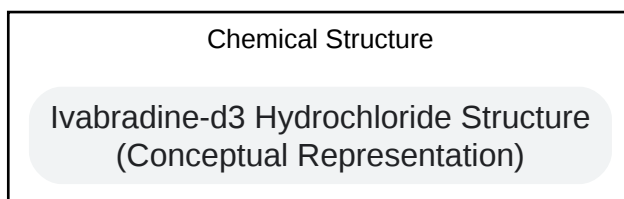
## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ -NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$ -NMR provides detailed information about the chemical structure and confirms the position of deuterium labeling.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as DMSO- $d_6$  or Methanol- $d_4$ .
- **Procedure:** A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are analyzed.
- **Confirmation:** The resulting spectrum is compared to the known spectrum of Ivabradine. The absence or significant reduction of the signal corresponding to the methyl protons confirms successful deuterium labeling at the intended position.

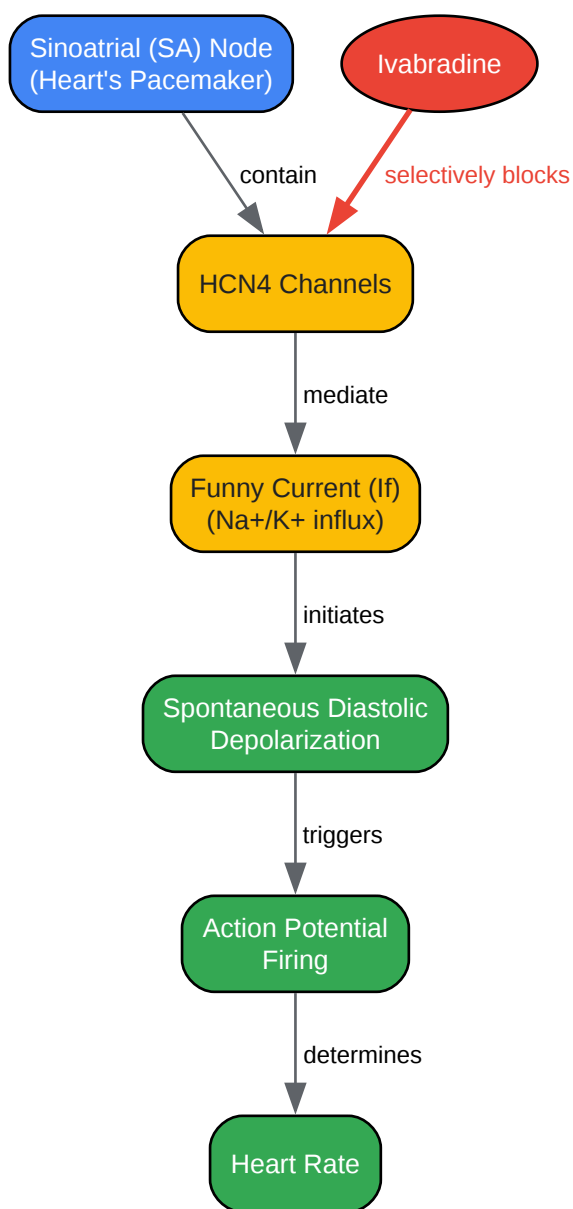
## Visualizations: Workflows and Mechanisms

Diagrams provide a clear visual representation of complex processes and relationships.



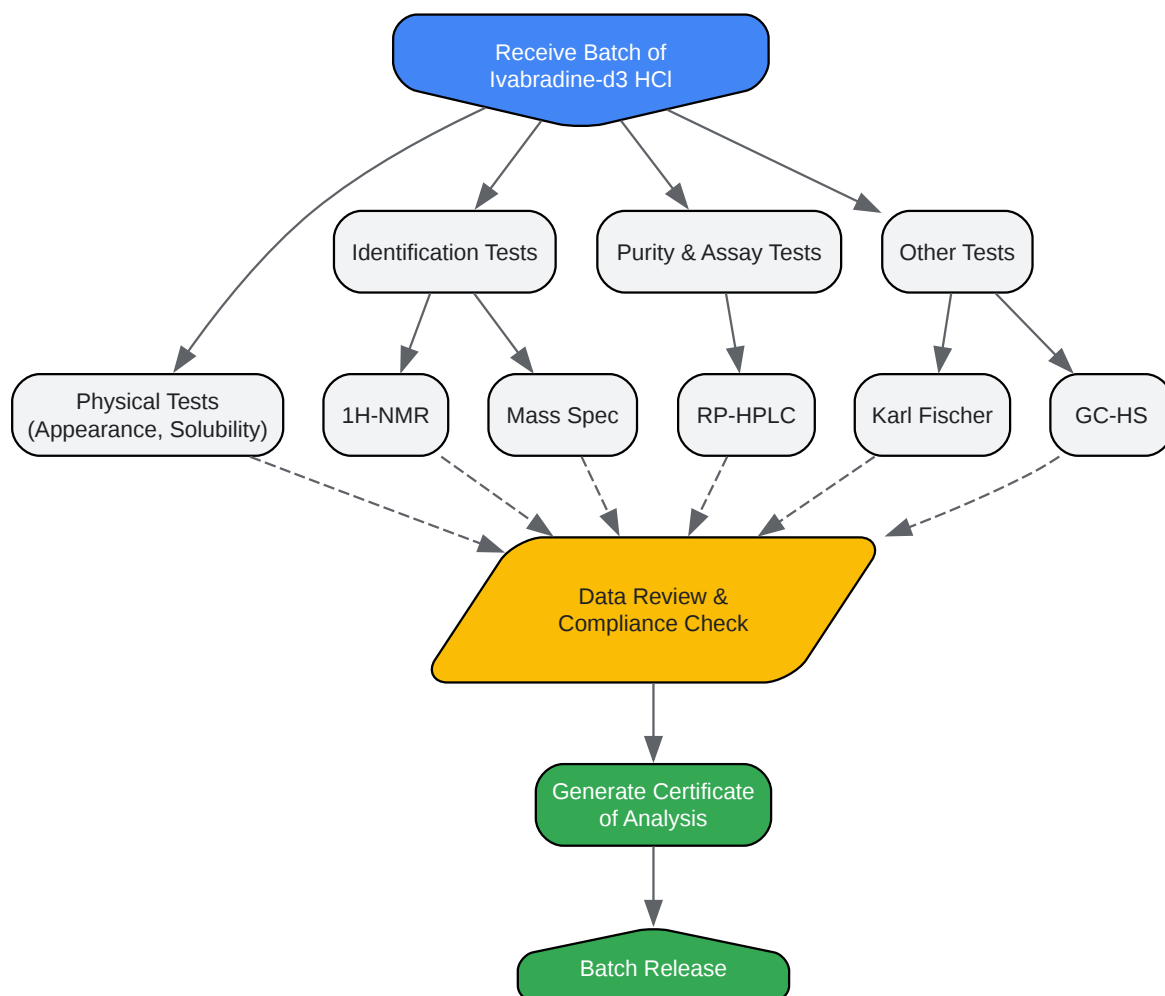
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Caption: Chemical Structure of Ivabradine-d3 HCl.



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Caption: Mechanism of Action of Ivabradine.<sup>[11][12][13]</sup>



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Caption: Analytical Workflow for CoA Generation.

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- To cite this document: BenchChem. [Ivabradine-d3 Hydrochloride: A Technical Guide to the Certificate of Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602484#ivabradine-d3-hydrochloride-certificate-of-analysis]

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